Varv peptide F
Description
Properties
bioactivity |
Cancer cells |
|---|---|
sequence |
GVPICGETCTLGTCYTAGCSCSWPVCTRN |
Origin of Product |
United States |
Discovery and Isolation Methodologies of Varv Peptide F
Plant Source and Initial Extract Preparation
Viola arvensis as the Primary Botanical Source
Viola arvensis, commonly known as the field pansy, is the primary botanical source from which Varv peptide F and its related cyclotides, the varv peptides, were first isolated. aacrjournals.orgresearchgate.net This plant species has been a focus of research due to its rich and complex mixture of cyclotides, with a single plant capable of expressing more than 50 different types. diva-portal.org The initial interest in V. arvensis stemmed from a screening program aimed at identifying plant-derived polypeptides with potential pharmacological applications. aacrjournals.orgdiva-portal.org
General Fractionation Protocols for Plant Biomass
The initial step in isolating this compound involves the extraction and fractionation of the plant material to create a crude extract enriched with peptides. A general protocol was developed to handle the challenges associated with plant biomass, such as the removal of abundant interfering compounds like chlorophyll, polyphenols, and polysaccharides. researchgate.net
A common procedure involves the following steps:
Pre-extraction: The plant material, often the aerial parts, is first treated with a non-polar solvent like dichloromethane (B109758) to remove lipids and chlorophyll. researchgate.net
Peptide Extraction: The pre-extracted plant material is then subjected to extraction with a hydroalcoholic solution, such as 60% methanol (B129727) or 60% acetonitrile (B52724), often containing a small percentage of trifluoroacetic acid (TFA) to improve peptide solubility. frontiersin.orgdiva-portal.org
Liquid-Liquid Partitioning: The resulting aqueous extract is then partitioned against a non-polar solvent, such as dichloromethane or butanol, to further separate the peptides from other plant constituents. The cyclotide-containing fraction remains in the aqueous phase. researchgate.netdiva-portal.org
Solid-Phase Extraction (SPE): The aqueous fraction is often passed through a solid-phase extraction column, typically with a C18 stationary phase, to concentrate the cyclotides and remove more polar impurities. diva-portal.orgnih.gov
This multi-step process yields a peptide-enriched fraction, designated in some studies as "Fraction P," which serves as the starting material for subsequent chromatographic purification. diva-portal.org
Chromatographic Separation Techniques
The separation of individual cyclotides from the complex peptide-enriched extract requires sophisticated chromatographic techniques. A combination of adsorption chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) is crucial for obtaining pure this compound.
Adsorption Chromatography (e.g., Sephadex LH-20)
Adsorption chromatography, particularly using Sephadex LH-20, plays a significant role in the initial fractionation of the cyclotide mixture. aacrjournals.orgdiva-portal.org Sephadex LH-20 is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing for separation based on molecular size and adsorption. diva-portal.orgcytivalifesciences.com
In the context of cyclotide purification, the separation mechanism on Sephadex LH-20 is primarily based on adsorption rather than size exclusion. By using an aqueous-organic mobile phase, such as 30% aqueous methanol, the elution of varv peptides is delayed, indicating an adsorptive interaction with the dextran matrix. diva-portal.orgcapes.gov.br This technique is particularly effective for group separation of cyclotides based on their aromatic amino acid content. diva-portal.orgcapes.gov.br For instance, cyclotides with a higher number of aromatic residues are more strongly retained. diva-portal.org This initial separation on Sephadex LH-20 simplifies the subsequent purification steps by reducing the complexity of the peptide mixture. diva-portal.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and final step for the purification of this compound to homogeneity. aacrjournals.orgdiva-portal.org This technique separates molecules based on their hydrophobicity.
Key aspects of RP-HPLC for this compound purification include:
Stationary Phase: A C18-modified silica (B1680970) column is the most commonly used stationary phase. diva-portal.orgbachem.com These columns have long alkyl chains that provide a hydrophobic surface for peptide interaction.
Mobile Phase: A gradient elution system is typically employed, consisting of an aqueous phase (Solvent A) and an organic phase (Solvent B). interchim.com
Solvent A: Water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.05% or 0.1%). frontiersin.orginterchim.com TFA masks the charge of basic residues on the peptides, enhancing their hydrophobicity and improving peak shape. bachem.comjove.com
Solvent B: An organic solvent, most commonly acetonitrile, also containing TFA. bachem.cominterchim.com
Elution: The purification process starts with a high concentration of the aqueous solvent, allowing the hydrophobic peptides to bind to the column. The proportion of the organic solvent is then gradually increased, which reduces the polarity of the mobile phase and causes the bound peptides to elute in order of increasing hydrophobicity. bachem.com
Optimization of Elution and Purification Strategies
The successful isolation of this compound often requires careful optimization of the chromatographic conditions. While RP-HPLC is highly effective, challenges can arise from the co-elution of peptides with similar hydrophobicities. researchgate.net For example, Varv A and Varv F were found to co-elute under certain RP-HPLC conditions. researchgate.net
Strategies to optimize separation and achieve high purity include:
Multi-step Chromatography: The combination of Sephadex LH-20 adsorption chromatography followed by RP-HPLC is a key strategy. The different selectivity of these two methods allows for the separation of peptides that might co-elute on a single column. diva-portal.orgresearchgate.net The use of Sephadex LH-20 as an initial step significantly improved the final yield of some varv peptides. diva-portal.org
Gradient Adjustment: Modifying the gradient slope in RP-HPLC can improve resolution. A shallower gradient (a slower increase in the organic solvent concentration) can enhance the separation of closely eluting peaks. interchim.com
Alternative Organic Modifiers: While acetonitrile is the most common organic modifier, using other solvents like isopropanol (B130326) can alter the selectivity of the separation. A mixture of acetonitrile and isopropanol has been used to resolve overlapping peaks. researchgate.net
Repetitive Chromatography: Fractions containing the target peptide may need to be re-chromatographed under the same or slightly different conditions to achieve the desired purity. diva-portal.org
The following table summarizes the key chromatographic techniques and conditions used in the isolation of this compound.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase/Eluent | Separation Principle | Role in Purification |
|---|---|---|---|---|
| Adsorption Chromatography | Sephadex LH-20 | 30% aqueous methanol | Adsorption based on interaction with the dextran matrix, influenced by aromatic amino acid content. diva-portal.org | Initial group separation of the crude peptide extract, simplifying the mixture for subsequent steps. aacrjournals.orgdiva-portal.org |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18-modified silica | Gradient of water/acetonitrile with 0.1% TFA. bachem.com | Hydrophobic interaction between the peptide and the stationary phase. bachem.com | Final purification of this compound to homogeneity. aacrjournals.orgdiva-portal.org |
Early Stage Analytical Detection for Peptide Enrichment
The early-stage analytical detection and enrichment of this compound are crucial steps that precede its detailed characterization and isolation. These initial processes are designed to concentrate the peptide from complex plant extracts and provide preliminary identification. The methodologies employed are foundational to the successful purification of this and other cyclotides from plant sources like Viola arvensis and Viola tricolor. aacrjournals.orguq.edu.au
Initial screening for bioactive compounds in plants such as Viola arvensis often involves a systematic fractionation protocol. aacrjournals.orgdiva-portal.org The primary goal is to separate peptides from a vast array of other plant metabolites. A common initial step involves the extraction of dried and ground plant material. nih.govnih.gov For instance, the aerial parts of V. arvensis were first defatted using dichloromethane and then extracted with 50% aqueous ethanol (B145695). nih.gov This crude extract contains a mixture of compounds, including the target peptides.
To enrich the peptide fraction, the aqueous extract is subjected to several purification steps. Filtration through polyamide is a technique used to remove tannins, which are common interfering compounds in plant extracts. nih.gov This is followed by size-exclusion chromatography, for example, on Sephadex G-10, to eliminate low molecular weight substances. nih.gov
Reversed-phase solid-phase extraction (RP-SPE) is a key technique for the enrichment of moderately hydrophobic compounds like cyclotides. nih.govnih.gov This method effectively removes more polar substances such as polysaccharides and buffer salts, leading to a concentrated peptide fraction. nih.gov In some protocols, liquid-liquid extraction is used where a dichloromethane/methanol solution is mixed with the plant material, and subsequent addition of water allows for the separation of lipophilic compounds into the dichloromethane phase, while peptides and other moderately hydrophobic molecules are enriched in the methanol/water phase. nih.gov
Following these initial enrichment steps, analytical techniques are employed to detect the presence of cyclotides like this compound. High-performance liquid chromatography (HPLC) is a fundamental tool in this process. diva-portal.org Analytical diode array HPLC can be used to profile the enriched fractions, with cyclotides typically appearing within a specific retention time range due to their shared structural characteristics. diva-portal.orgresearchgate.net
Mass spectrometry (MS) is indispensable for the detection and preliminary identification of these peptides. nih.govacs.org Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to screen fractions for molecules within the specific mass range of cyclotides, which is typically 2500–4000 Da. acs.org However, analysis of complex plant extracts by MALDI-TOF MS can be challenging due to multiple overlapping signals, which may affect resolution. nih.govacs.org
Liquid chromatography coupled with mass spectrometry (LC-MS) offers enhanced resolution and is a powerful tool for detecting specific cyclotides like this compound in complex mixtures. nih.govacs.org LC-MS analysis can reveal mass signals corresponding to known cyclotides, confirming their presence in the enriched fractions. nih.gov For more detailed analysis, a proteomics approach is often taken. This involves the reduction of the disulfide bonds within the cyclotides, followed by alkylation of the resulting free thiols and subsequent enzymatic digestion with proteases like trypsin or endoproteinase GluC. nih.govacs.org The resulting peptide fragments are then analyzed by tandem mass spectrometry (MS/MS), and the data is used to confirm the sequence of the cyclotides present. nih.gov
The table below summarizes the key techniques used in the early-stage analytical detection and enrichment of this compound.
| Technique | Purpose | Reference |
| Solvent Extraction | Initial extraction of peptides from defatted plant material. | nih.gov |
| Polyamide Filtration | Removal of tannins from the crude extract. | nih.gov |
| Size-Exclusion Chromatography | Removal of low molecular weight substances. | nih.gov |
| Reversed-Phase Solid-Phase Extraction | Enrichment of peptides and removal of polar compounds. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and analytical profiling of enriched fractions. | diva-portal.org |
| MALDI-TOF Mass Spectrometry | Rapid screening of fractions for peptides in the cyclotide mass range. | acs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution detection and identification of specific peptides. | nih.govacs.org |
| Proteomics (Reduction, Alkylation, Digestion) | Preparation of peptides for sequence confirmation by MS/MS. | nih.gov |
These early detection and enrichment strategies are critical for efficiently identifying and concentrating this compound from its natural source, paving the way for its purification and further structural and functional studies.
Primary Structural Elucidation and Homology of Varv Peptide F
Determination of Amino Acid Sequence
The primary structure of Varv peptide F, consisting of 29 amino acid residues, was determined through a combination of automated Edman degradation and mass spectrometry techniques. acs.orgnih.gov
Automated Edman Degradation
Automated Edman degradation was a key technique used to elucidate the amino acid sequence of this compound. acs.orgnih.gov This method involves the sequential removal and identification of amino acid residues from the N-terminus of a linearized peptide. To make the cyclic peptide amenable to this technique, it first had to be linearized. This was achieved by enzymatic cleavage, often after reduction and alkylation of the disulfide bonds. diva-portal.org For many cyclotides, endoproteinase GluC is used to cleave at a conserved glutamic acid residue in loop 1. diva-portal.org
Mass Spectrometry Techniques (e.g., MALDI-TOF, Tandem MS/MS)
Mass spectrometry played a crucial role in determining the primary structure of this compound and confirming its cyclic nature. acs.orgnih.gov
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry was used to determine the molecular mass of the intact, native cyclic peptide. uniprot.orgresearchgate.net The determined molecular mass for this compound is 2856 Da. uniprot.org This technique provides a rapid and accurate measurement of the peptide's mass, which must be consistent with the proposed amino acid sequence.
Tandem MS/MS (Tandem Mass Spectrometry) was employed for de novo sequencing of the peptide. acs.orgnih.gov In this process, the peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence. acs.org For cyclotides, this is typically performed on the linearized and reduced/alkylated form of the peptide. diva-portal.orgacs.org The fragmentation data provides the order of the amino acids in the peptide chain.
The amino acid sequence of this compound was determined to be: cyclo-(TCTLGTCYTAGCSCSWPVCTRNGVPICGE) acs.orgnih.gov
Identification of Backbone Cyclization and Disulfide Bonds
The structure of this compound is defined by two key features: a cyclic peptide backbone and three interlocking disulfide bonds. acs.orguniprot.org The head-to-tail cyclization involves a peptide bond between the N-terminal glycine (B1666218) and the C-terminal asparagine residues. uniprot.org This circular backbone protects the peptide from degradation by exopeptidases. vulcanchem.com
The six highly conserved cysteine residues in the sequence form three disulfide bonds. uniprot.orgmdpi.com These bonds create the characteristic cystine knot motif, where two disulfide bonds and the intervening backbone segments form a ring, which is threaded by the third disulfide bond. diva-portal.orgnih.gov The disulfide bond connectivity in this compound is between CysI-CysIV, CysII-CysV, and CysIII-CysVI. researchgate.netuniprot.org Specifically, the disulfide bonds are formed between Cys5 and Cys19, Cys9 and Cys21, and Cys14 and Cys26. uniprot.org This knotted arrangement confers exceptional stability to the peptide. researchgate.netmdpi.com
Comparative Sequence Analysis with Other Cyclotides
Homology with Varv Peptides A-H and Other Known Cyclotides (e.g., Kalata B1)
This compound shares a high degree of sequence homology with other cyclotides isolated from Viola arvensis, known as Varv peptides A through H, as well as with other known cyclotides like Kalata B1. acs.orgnih.gov This homology is particularly evident in the conserved cysteine residues that are hallmarks of the cyclotide family. acs.orgnih.gov The alignment of these sequences reveals both conserved regions and variable loops, which are thought to contribute to the diverse biological activities of these peptides. vulcanchem.com
| Peptide Name | Sequence |
| This compound | TCTLGTCYTAGCSCSWPVCTRNGVPICGE |
| Varv peptide A | TCFGGTCNTPGCSCSWPVCTRNGVPICGE |
| Varv peptide B | TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE |
| Varv peptide C | TCVGGTCNTPGCSCSWPVCTRNGVPICGE |
| Varv peptide D | TCVGGSCNTPGCSCSWPVCTRNGLPICGE |
| Varv peptide E | TCVGGTCNTPGCSCSWPVCTRNGLPICGE |
| Varv peptide G | TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE |
| Varv peptide H | TCFGGTCNTPGCSCETWPVCSRNGLPVCGE |
| Kalata B1 | GLPVCGETCVGGTCNTPGCTCSG |
Note: The sequence for Kalata B1 is presented in its linear form for comparison.
Conservation of Cysteine Residues and Glycines
The six cysteine residues are absolutely conserved across all known cyclotides and are fundamental to the formation of the stabilizing cyclic cystine knot motif. wikipedia.orgchemeurope.com In addition to the cysteines, certain glycine residues are also highly conserved. For instance, glycines are often found at specific positions within the loops, contributing to the structural integrity of the peptide. Loop 1 is the most conserved loop among cyclotides, with a highly conserved glutamic acid and a serine/threonine residue, which are thought to be crucial for stabilizing the structure through hydrogen bonding. wikipedia.orgchemeurope.com Other conserved residues include a hydroxyl-containing residue in loop 3 and an asparagine or aspartic acid at the cyclization point in loop 6. wikipedia.orgchemeurope.com
Advanced Structural Characterization and Conformational Studies
Three-Dimensional Structure Determination
The definitive three-dimensional structure of Varv peptide F has been determined in both the solid state and in solution, allowing for a comprehensive understanding of its conformational properties. nih.gov
The first crystal structure of any cyclotide was that of this compound, which was determined at a resolution of 1.8 Å. nih.govnih.gov Obtaining a crystal suitable for diffraction was a significant achievement, as small, disulfide-rich proteins like cyclotides are notoriously difficult to crystallize. nih.gov The crystal belongs to the space group I4(1)32 and has unit cell dimensions of a = b = c = 84.08 Å. nih.gov The structure was solved using molecular replacement with the NMR structure of a related cyclotide, kalata B1, as the search model. nih.gov The final refined crystal structure (PDB ID: 3E4H) showed excellent geometry, with 85.7% of residues in the most favored regions of the Ramachandran plot. nih.gov The X-ray data provided unambiguous confirmation of the cyclic cystine knot topology and the presence of a cis-peptide bond preceding a proline residue, a key feature of Möbius cyclotides. nih.govresearchgate.net
Table 1: Crystallographic Data and Refinement Statistics for this compound
| Parameter | Value |
|---|---|
| PDB Code | 3E4H nih.gov |
| Resolution (Å) | 1.80 rcsb.org |
| Space Group | I4(1)32 nih.gov |
| Unit Cell Dimensions (Å) | a = b = c = 84.08 nih.gov |
| R-work | 0.224 rcsb.org |
| R-free | 0.244 rcsb.org |
| No. of atoms | 247 rcsb.org |
| Modeled Residues | 29 rcsb.org |
Data sourced from references nih.govrcsb.org.
To complement the solid-state data, the solution structure of this compound was determined using homonuclear two-dimensional NMR spectroscopy (PDB ID: 2K7G). nih.govrsc.org The experiments, including TOCSY and NOESY, were conducted to assign proton resonances and generate distance restraints for structure calculations. nih.govresearchgate.net The resulting family of 20 low-energy structures is well-defined, showing a root mean square deviation (RMSD) of 0.37 Å for the backbone atoms. researchgate.net The NMR structure was in excellent agreement with the crystal structure, indicating that the conformation of this compound is not significantly influenced by crystal packing forces and is maintained in solution. nih.gov The NMR data also verified the cis-peptide bond between Trp-23 and Pro-24, confirming its classification as a Möbius cyclotide. nih.gov
Table 2: Structural Statistics for the Solution NMR Structure of this compound
| Parameter | Value |
|---|---|
| PDB Code | 2K7G nih.gov |
| Number of Structures | 20 researchgate.net |
| RMSD from Mean Structure (Å) | |
| Backbone atoms | 0.37 researchgate.net |
| All heavy atoms | 0.91 researchgate.net |
| Ramachandran Plot Statistics (%) | |
| Most favored regions | 85.7 nih.gov |
| Additionally allowed regions | 14.3 nih.gov |
Data sourced from references nih.govresearchgate.net.
X-ray Crystallography of this compound
Analysis of the Cyclic Cystine Knot (CCK) Topology
The defining structural motif of this compound and all cyclotides is the cyclic cystine knot (CCK). uq.edu.auresearchgate.net This motif is a combination of a head-to-tail cyclized backbone and an embedded cystine knot, which together confer extraordinary stability. researchgate.netnih.gov
The cystine knot of this compound is formed by its six conserved cysteine residues, which create three interlocking disulfide bonds. nih.govuq.edu.au The connectivity was definitively established by the crystal structure as CysI–CysIV, CysII–CysV, and CysIII–CysVI. nih.govresearchgate.net In this arrangement, an embedded ring is formed by two of the disulfide bonds (I-IV and II-V) and the connecting backbone segments. uq.edu.aunih.gov This ring is then threaded by the third disulfide bond (III-VI), creating a knotted and highly braced core. researchgate.netuq.edu.aunih.gov This intricate topology is crucial for maintaining the structural integrity of the peptide. nih.govuq.edu.au
The circular, head-to-tail peptide backbone of this compound is a critical feature that distinguishes cyclotides from other cystine knot-containing proteins. uq.edu.aunih.gov Lacking N- and C-termini, the cyclic structure renders the peptide highly resistant to degradation by exopeptidases, enzymes that cleave amino acids from the ends of polypeptide chains. researchgate.netnih.gov This cyclization, combined with the rigidifying effect of the cystine knot, is a primary reason for the exceptional chemical, thermal, and enzymatic stability observed in this compound and other cyclotides. nih.govresearchgate.net
Interlocking Disulfide Bond Arrangement (CysI–CysIV, II–V, III–VI)
Investigation of Structural Stability and Rigidity
This compound is characterized by its remarkable structural stability and rigidity, which are direct consequences of its CCK topology. nih.govnih.gov This stability allows the peptide to maintain its native conformation and function even in harsh environments. nih.gov The structure is stabilized by a conserved network of intramolecular hydrogen bonds, which, in conjunction with the disulfide knot, severely restricts the movement of the exposed backbone loops. nih.govresearchgate.net
Further evidence of its rigidity comes from studies where this compound was shown to bind to dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov Despite this interaction with a membrane-mimicking environment, the peptide's structure remained essentially unchanged, demonstrating the inherent rigidity of the cyclotide fold. nih.govnih.gov This intrinsic stability is a key attribute that underpins its potential use as a stable scaffold in drug design. nih.govrcsb.org
Contribution of Hydrogen Bond Networks to Conformational Integrity
A defining feature of the this compound structure is its extensive and highly conserved network of hydrogen bonds, which plays a critical role in stabilizing the cyclotide fold. rcsb.orgnih.govnih.gov The crystal structure of Varv F reveals a network of 13 intramolecular hydrogen bonds. nih.govresearchgate.net This internal network is further complemented by an additional nine hydrogen bonds involving external water molecules. nih.govresearchgate.net
Role of Conserved Residues (e.g., Glu residue) in Stability
Another conserved residue, a Glycine (B1666218) (Gly) in loop 3, is also thought to be important for minimizing the structural strain of the cyclic cystine knot by adopting a positive Φ-angle. researchgate.net
Molecular Interactions with Model Membrane Systems
Many of the biological activities of cyclotides are linked to their ability to interact with and disrupt cellular membranes. researchgate.net To understand this process at a molecular level, the interactions of this compound have been studied using model membrane systems like micelles. rcsb.orgnih.govnih.gov
Binding to Micelles (e.g., Dodecylphosphocholine)
Research has demonstrated that this compound effectively binds to dodecylphosphocholine (DPC) micelles. rcsb.orgnih.govnih.govresearchgate.net DPC micelles are widely used as a membrane mimetic system in structural biology studies because they provide a simplified lipid environment that facilitates the investigation of peptide-membrane interactions using techniques like NMR. plos.org The binding of Varv F to these micelles provides a model for the initial association step between the peptide and a biological membrane, which is often driven by a combination of hydrophobic and electrostatic interactions. researchgate.netresearchgate.net
Conformational State during Membrane Association
A key finding from studies of this compound in the presence of DPC micelles is the remarkable rigidity of the cyclotide fold. rcsb.orgnih.govnih.gov Upon binding to the micelles, the structure of this compound remains essentially unchanged. rcsb.orgnih.govnih.govresearchgate.net This demonstrates that the peptide does not require a significant conformational rearrangement to associate with a lipid environment. The inherent stability conferred by the cyclic cystine knot and the extensive hydrogen bond network allows the peptide to maintain its native fold even when transitioning from an aqueous solution to a membrane-like surface. rcsb.orgnih.gov This structural rigidity is a hallmark of the cyclotide family and is crucial for maintaining their activity in diverse biological environments. rcsb.orgnih.gov
Table 2: Key Residues and Molecular Interactions of this compound
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Hydrogen Bond Network | 13 intramolecular H-bonds and 9 H-bonds with water. | Maintains conformational integrity and stabilizes the β-hairpin motif. | nih.govresearchgate.net |
| Conserved Glu (Loop 1) | Forms hydrogen bonds with backbone amides in loop 3. | Crucial for the stability of the cyclotide fold. | rcsb.orgnih.govresearchgate.net |
| Conserved Cys (x6) | Form three disulfide bonds creating the cystine knot. | Core structural feature providing exceptional stability. | nih.gov |
| Interaction with DPC Micelles | Binds to the model membrane system. | Models the initial peptide-membrane association. | rcsb.orgnih.govnih.gov |
| Conformation upon Binding | Structure remains rigid and unchanged. | Demonstrates the exceptional stability of the cyclotide fold. | rcsb.orgnih.govnih.gov |
Biosynthesis and Post Translational Modification Mechanisms
Precursor Protein Architecture
Like other cyclotides, Varv peptide F originates from a larger precursor protein. wikipedia.orgnih.gov These precursors are gene-encoded and typically synthesized in the ribosome before undergoing extensive post-translational modifications. nih.govacs.org The general architecture of a cyclotide precursor protein is a multi-domain structure. frontiersin.orgigem.org
Signal Sequences and Pro-Regions
The precursor protein of a cyclotide typically begins with an endoplasmic reticulum (ER) signal sequence. wikipedia.orgfrontiersin.org This sequence directs the nascent polypeptide chain into the ER, the site where the initial stages of folding and modification occur. rsc.orgwikipedia.org Following the signal peptide, there is often a non-conserved pro-region and a highly conserved N-terminal repeat (NTR) region. wikipedia.orgfrontiersin.org These regions are thought to play a role in the correct folding and processing of the mature cyclotide domain. wikipedia.org
Encoding of Cyclotide Domains within Prepropeptides
The mature cyclotide domain, which will eventually become this compound, is embedded within the precursor protein. wikipedia.orgpnas.org Cyclotide gene transcripts can encode one or multiple cyclotide domains. igem.orgpnas.org These domains are flanked by the N-terminal regions and a short C-terminal tail. wikipedia.org A key feature for the biosynthesis of cyclotides is the presence of a conserved asparagine (Asn) or occasionally an aspartic acid (Asp) residue at the C-terminus of the mature cyclotide domain. researchgate.netnih.govuq.edu.au This residue is crucial for the subsequent cyclization process. nih.gov The precursor protein may also contain multiple copies of the same or different cyclotide sequences. researchgate.net
Enzymatic Machinery Involved in Cyclization
The transformation of the linear precursor into a cyclic peptide is a critical step in the biosynthesis of this compound and is mediated by specific enzymes.
Role of Asparaginyl Endoproteases (AEPs)
Asparaginyl endoproteases (AEPs), also known as legumains, are the key enzymes responsible for the head-to-tail cyclization of cyclotides. rsc.orgnih.govnih.gov These proteases recognize and cleave the peptide backbone at the C-terminal Asn or Asp residue of the cyclotide domain. rsc.orgresearchgate.net Plant AEPs possess both protease and ligase activity, enabling them to first excise the linear cyclotide from its precursor and then catalyze the formation of the cyclic peptide bond. rsc.orgnih.gov The suppression of AEP activity has been shown to reduce the production of cyclic cyclotides, leading to an accumulation of linear intermediates. nih.gov
Proposed Mechanism of Head-to-Tail Ligation
The proposed mechanism for AEP-mediated cyclization involves a transpeptidation reaction. nih.gov The AEP first cleaves the peptide bond C-terminal to the conserved Asn/Asp residue, forming an acyl-enzyme intermediate. rsc.org Subsequently, the N-terminal amino group of the same peptide attacks this intermediate, leading to the formation of a new peptide bond and the circularization of the peptide. rsc.org This process effectively ligates the N- and C-termini of the mature cyclotide domain. The efficiency of this reaction can be influenced by factors such as pH. nih.gov
Disulfide Bond Formation and Folding Pathway
The formation of disulfide bonds is integral to the structure and stability of this compound, resulting in a characteristic cyclic cystine knot (CCK) motif. wikipedia.orgacs.org This motif is formed by three interlocking disulfide bonds. wikipedia.orgacs.org The prevailing hypothesis suggests that disulfide bond formation occurs prior to the cleavage and cyclization of the peptide backbone. This folding process is facilitated by protein disulfide isomerases (PDIs) within the endoplasmic reticulum. acs.orgbiorxiv.org The three disulfide bonds in cyclotides like this compound are typically formed between the first and fourth, second and fifth, and third and sixth conserved cysteine residues (CysI-CysIV, CysII-CysV, CysIII-CysVI). acs.orgnih.gov This knotted arrangement confers exceptional rigidity and resistance to thermal, chemical, and enzymatic degradation. researchgate.netdiva-portal.orgresearchgate.net The final, correctly folded, and cyclized this compound is then secreted from the cell.
Hypothesized Order of Disulfide Formation Relative to Cyclization
The prevailing hypothesis for the biosynthesis of cyclotides, including this compound, posits that the formation of the three essential disulfide bonds occurs prior to the cleavage and backbone cyclization events. This proposed sequence is critical for ensuring the correct folding and establishment of the cystine knot motif, which is the defining structural feature of cyclotides. nih.gov
The process is thought to initiate in the endoplasmic reticulum (ER), a cellular organelle responsible for protein folding and modification. researchgate.net Here, the linear cyclotide precursor protein begins to fold, and protein disulfide isomerases (PDIs) are believed to catalyze the oxidative folding that leads to the correct formation of the three disulfide bridges (CysI-CysIV, CysII-CysV, and CysIII-CysVI). researchgate.netmdpi.com The formation of this knotted core within the linear precursor is a crucial step that precedes any proteolytic processing.
Once correctly folded and stabilized by the cystine knot, the precursor protein is transported from the ER, likely to the vacuole. researchgate.net It is within this compartment that the final maturation steps are thought to occur. An asparaginyl endopeptidase (AEP) recognizes a specific signal sequence, often an Asn or Asp residue at the C-terminus of the mature peptide domain, and catalyzes two simultaneous reactions: it cleaves the C-terminal pro-peptide and ligates the newly freed C-terminus to the N-terminus of the mature domain, forming the circular backbone. researchgate.net This enzymatic action finalizes the unique, exceptionally stable structure of the cyclotide.
Unresolved Aspects of in vivo Cyclotide Maturation
While the general pathway of cyclotide biosynthesis is outlined, several aspects of the in vivo maturation process remain incompletely understood. acs.orgnih.gov The precise identity and substrate specificity of all the enzymes involved in the maturation of this compound have not been definitively characterized.
The full complement of proteases responsible for excising the mature cyclotide domain from its precursor is an area of ongoing research. researchgate.net Although asparaginyl endopeptidases (AEPs) have been identified as the key enzymes for the final cyclization step, the proteases that may be responsible for removing the N-terminal pro-domain are not fully confirmed, though papain-like cysteine proteases are predicted to be involved. researchgate.net
Furthermore, the exact mechanisms that prevent the premature cyclization or misfolding of the precursor protein are not entirely clear. It is hypothesized that N-terminal pro-domains may play a role in targeting the precursor to the correct cellular location, such as the vacuole, and in maintaining the precursor in a state that is accessible to the processing enzymes. researchgate.netuq.edu.au The intricate coordination between folding, disulfide bond formation, and proteolytic processing represents a complex regulatory network that is still under investigation. acs.org
Genetic Elements and Gene Cluster Analysis
This compound is ribosomally synthesized, meaning it is encoded by a specific gene. nih.gov Like other cyclotides from the Violaceae family, this compound is encoded as a domain within a larger precursor protein. nih.govfrontiersin.org These precursor genes exhibit a characteristic and highly conserved structure. researchgate.net
A typical cyclotide gene in the Violaceae family encodes a protein that includes several distinct domains:
An N-terminal endoplasmic reticulum (ER) signal peptide, which directs the precursor protein into the secretory pathway. acs.orgnih.gov
An N-terminal pro-domain (NTPP). researchgate.netacs.org
A highly conserved N-terminal repeat (NTR) region. researchgate.netnih.gov
One or more mature cyclotide domains (MCDs). acs.orgresearchgate.net In some cases, a single gene can encode multiple, sometimes different, cyclotide domains. researchgate.netdiva-portal.org
A short C-terminal pro-peptide (CTPP) that is removed during maturation. researchgate.netuq.edu.au
Transcriptome analysis of various Viola species has been instrumental in identifying numerous cyclotide precursor sequences, revealing the genetic diversity of these peptides. nih.govfrontiersin.org These studies confirm that cyclotides like this compound are expressed from genes that follow this conserved multi-domain architecture. While specific gene cluster analysis for this compound is not extensively detailed in the literature, the identification of its expression through transcriptomic and proteomic studies in species like Viola tricolor confirms its genetic origin and expression alongside other cyclotides. nih.gov This co-expression suggests a shared and efficient biosynthetic pathway for the large array of cyclotides found within a single plant species.
Biological Activities in Model Systems and Mechanistic Investigations
In Vitro Cytotoxic Activity in Cell-Based Assays
Varv peptide F has demonstrated notable cytotoxic activity against a variety of human tumor cell lines. aacrjournals.orguniprot.org In a study utilizing a panel of 10 human tumor cell lines, including those with defined drug-resistance profiles, Varv F exhibited dose-dependent cytotoxic effects. aacrjournals.orgscispace.com The cytotoxic activity was quantified using a nonclonogenic fluorometric microculture assay. aacrjournals.orgdiva-portal.org The IC₅₀ values, which represent the concentration required to inhibit cell growth by 50%, for Varv F ranged from 2.6 to 7.4 µM across the tested cell lines. aacrjournals.orgnih.gov This demonstrates a broad-spectrum cytotoxic potential against cancerous cells. The activity profiles of Varv F and other cyclotides were found to differ significantly from those of clinically used antitumor drugs, suggesting a potentially novel mechanism of action. aacrjournals.orgnih.gov
Table 1: Cytotoxic Activity of this compound against Human Tumor Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| U-937 GTB | 2.6 |
| RPMI-8226 | 7.4 |
| Other cell lines | Data not specified |
Data sourced from studies on a panel of 10 human tumor cell lines. aacrjournals.orgnih.gov
When compared to other cyclotides, the potency of this compound is moderate. In the same study that evaluated its effect on 10 human tumor cell lines, Varv F was compared with Varv A and cycloviolacin O2. aacrjournals.org Cycloviolacin O2, a bracelet cyclotide, was the most potent, with IC₅₀ values between 0.1 and 0.3 µM. aacrjournals.orgnih.gov Varv A, another Möbius cyclotide from Viola arvensis, showed slightly higher potency than Varv F, with IC₅₀ values ranging from 2.7 to 6.35 µM. aacrjournals.orgnih.gov Both Varv A and Varv F belong to the Möbius subfamily, while cycloviolacin O2 is a member of the bracelet subfamily, which may account for the differences in their cytotoxic potency. aacrjournals.org The net charge of the cyclotides also appears to influence their activity, with the more positively charged cycloviolacin O2 exhibiting greater potency. diva-portal.org
Table 2: Comparative Cytotoxicity of Cyclotides
| Cyclotide | Subfamily | IC₅₀ Range (µM) |
|---|---|---|
| This compound | Möbius | 2.6 - 7.4 |
| Varv A | Möbius | 2.7 - 6.35 |
| Cycloviolacin O2 | Bracelet | 0.1 - 0.3 |
Data from a comparative study on a panel of human tumor cell lines. aacrjournals.orgnih.gov
Assessment in Cultured Cellular Models (e.g., human tumor cell lines)
Role in Plant Defense and Insecticidal Properties
This compound is one of the most abundant peptides found in Viola arvensis and is believed to play a crucial role in the plant's defense mechanisms. aacrjournals.orgebi.ac.uk The inherent stability of the cyclotide structure, conferred by its cyclic cystine knot fold, allows it to remain active in harsh conditions, such as the digestive systems of herbivorous insects. rcsb.orgnih.gov This structural robustness is essential for its function as a protective agent for the plant. uniprot.org The production of such peptides is a key defense strategy for many plants in the Violaceae family. researchgate.netdiva-portal.org
Biological Significance in Viola arvensis
Interactions with Biological Membranes and Proposed Mechanisms of Action
The primary mechanism of action for cyclotides, including this compound, is believed to be their interaction with and disruption of biological membranes. nih.govdiva-portal.orgresearchgate.netmdpi.com This interaction is thought to be the underlying cause of their cytotoxic and insecticidal activities. nih.gov
Structural studies have shown that Varv F can bind to dodecylphosphocholine (B1670865) (DPC) micelles, which serve as a model for biological membranes. rcsb.orgnih.gov Importantly, the structure of Varv F remains rigid and unchanged upon binding, highlighting the stability of the cyclotide fold. rcsb.orgnih.gov The interaction with membranes is thought to involve specific regions on the cyclotide's surface, including hydrophobic patches that facilitate insertion into the lipid bilayer. mdpi.com It has been proposed that cyclotides target and interact with phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683) in the cell membrane. frontiersin.org This interaction may lead to pore formation or membrane permeabilization, ultimately causing cell lysis and death. diva-portal.orgresearchgate.net The ability of cyclotides to disrupt membranes is a key factor in their broad range of biological activities. researchgate.net
Membrane Binding and Permeabilization Hypotheses
The biological activity of this compound, like other cyclotides, is widely hypothesized to stem from its ability to interact with and disrupt cellular membranes. This mechanism is supported by biophysical studies that model the peptide's interaction with membrane mimetics.
Research utilizing nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography has provided significant insights into this process. Studies have demonstrated that this compound binds to dodecylphosphocholine (DPC) micelles, which serve as a simplified model for biological membranes. rcsb.orgnih.govcapes.gov.br A key finding from these studies is the exceptional rigidity of the cyclotide fold; the structure of this compound remains largely unchanged upon binding to the micelle surface. rcsb.orgnih.gov This structural stability, conferred by its cyclic backbone and cystine knot, is believed to be crucial for its activity, allowing it to function in diverse environments such as the gut of predatory insects. rcsb.orgnih.gov
The interaction is characterized by a defined orientation. For Möbius cyclotides like Varv F, binding to micelles is primarily mediated by hydrophobic residues located in loops 1, 2, and 5 of the peptide's structure. uq.edu.au These hydrophobic patches anchor the peptide to the lipid surface. This binding is thought to be the initial step in a process that leads to membrane permeabilization. It is proposed that after binding, the peptides may self-associate or aggregate within the membrane, leading to the formation of pores or other disruptions that compromise membrane integrity, ultimately causing cell death. rcsb.orgnih.gov This membrane-centric mechanism of action is a common feature attributed to the diverse biological effects observed across the cyclotide family. mdpi.comxiahepublishing.com
Molecular Basis of Differential Cellular Responses
This compound has demonstrated cytotoxic effects against various human tumor cell lines, although its potency varies depending on the cell line, indicating differential cellular responses. aacrjournals.orgnih.gov Laboratory studies using a fluorometric microculture assay have quantified this activity, revealing a dose-dependent cytotoxic effect. nih.gov
Compared to other cyclotides, this compound generally exhibits moderate potency. For instance, in a panel of 10 human tumor cell lines, the 50% inhibitory concentration (IC₅₀) for this compound ranged from 2.6 to 7.4 µM. nih.gov This is significantly less potent than the bracelet cyclotide cycloviolacin O2 (IC₅₀ 0.1-0.3 µM) but comparable to the related Möbius cyclotide varv A (IC₅₀ 2.7-6.35 µM). nih.govresearchgate.net The distinct activity profiles of different cyclotides against the same cell lines suggest a nuanced mechanism of action that goes beyond simple membrane disruption. nih.gov
The molecular basis for these differential responses is believed to lie in the specific amino acid compositions and the resulting three-dimensional structures of the peptides. uq.edu.au The surface of a cyclotide displays distinct patches of hydrophobic and hydrophilic residues, and the precise arrangement and character of these patches influence the initial binding affinity for different membrane compositions. xiahepublishing.comrsc.org The difference in potency between Möbius cyclotides like Varv F and the more potent bracelet cyclotides, such as cycloviolacin O2, may be partly explained by their different modes of membrane interaction. While Varv F interacts via loops 1, 2, and 5, cycloviolacin O2 interacts using loops 1, 2, and 3. uq.edu.au The helical nature of loop 3 in bracelet cyclotides is thought to be better suited for lipid interaction, potentially contributing to their enhanced cytotoxic activity. uq.edu.au
Table 1: Cytotoxic Activity of this compound against Human Tumor Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) nih.gov |
|---|---|---|
| U-937 GTB | Histiocytic lymphoma | 2.6 |
| RPMI-8226/S | Myeloma | 4.5 |
| K-562 | Chronic myeloid leukemia | 5.7 |
| A-498 | Kidney carcinoma | 7.4 |
| MCF-7 | Breast adenocarcinoma | 5.7 |
| NCI-H69 | Small cell lung carcinoma | 6.4 |
| U-251 | Glioma | 4.3 |
| HT-29 | Colon adenocarcinoma | 5.9 |
| CCRF-CEM | Acute lymphoblastic leukemia | 4.2 |
| Daudi | Burkitt's lymphoma | 3.8 |
Other Reported Activities of the Cyclotide Family (e.g., antimicrobial, antiviral)
The cyclotide family, to which this compound belongs, is renowned for a wide array of biological activities that underscore their role as plant defense molecules. xiahepublishing.comrsc.orgnih.gov These activities are generally attributed to their shared structural features: the head-to-tail cyclic backbone and the stabilizing cystine knot motif. acs.orgresearchgate.net
Antimicrobial Activity: A significant number of cyclotides exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. xiahepublishing.comrsc.org The proposed mechanism involves the electrostatic attraction of the cationic parts of the peptide to the negatively charged components of bacterial membranes, followed by the insertion of hydrophobic regions into the lipid bilayer. acs.orgmdpi.com This interaction leads to membrane permeabilization and the formation of pores, which disrupts cellular homeostasis and causes bacterial cell death. nih.govacs.org Prominent examples of antimicrobial cyclotides include kalata B1 and cycloviolacin O2, which is notably active against Staphylococcus aureus. xiahepublishing.comrsc.org It has been observed that the antimicrobial efficacy of some cyclotides can be influenced by environmental factors, such as salt concentration, with some showing optimal activity only in low-salt conditions. mdpi.comrsc.org
Antiviral Activity: Cyclotides have also been identified as inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and influenza virus. nih.govmdpi.comresearchgate.net Their mode of action against viruses is also linked to membrane interaction. mdpi.com It is believed that cyclotides can directly target and disrupt the viral lipid envelope, a mechanism observed in their activity against HIV. nih.govmdpi.com In other cases, they may inhibit viral entry by binding to viral receptors on the host cell surface. acs.org For instance, certain cyclotides have been shown to target the CD4 T lymphocyte receptor, which is critical for the HIV life cycle. nih.govacs.org The exceptional stability of the cyclotide scaffold makes them attractive candidates for the development of novel antiviral agents. mdpi.com
Beyond these, other reported activities for the cyclotide family include insecticidal, nematicidal, hemolytic, and antifungal actions, with membrane disruption being the unifying mechanistic theme. mdpi.comxiahepublishing.comnih.gov
Structure Activity Relationship Sar Studies
Identification of Key Structural Determinants for Biological Activity
The biological activity of Varv peptide F, particularly its cytotoxic effects, is intrinsically linked to its three-dimensional structure. uniprot.orgdiva-portal.org The defining feature of this compound is its cyclic cystine knot (CCK) framework, composed of a head-to-tail cyclized peptide backbone and three interlocking disulfide bonds. nih.govresearchgate.net This rigid scaffold is paramount for its stability and presenting the bioactive residues in the correct orientation. nih.govnih.gov
A crucial determinant of the bioactivity of cyclotides, including this compound, is the presence of a solvent-exposed hydrophobic patch on the molecular surface. researchgate.net This patch facilitates the peptide's interaction with and disruption of cellular membranes, a primary mechanism of its cytotoxic action. researchgate.netfrontiersin.org The specific residues contributing to this hydrophobic surface in this compound are key to its function.
Furthermore, the distribution of electrostatic potential across the peptide's surface plays a significant role. frontiersin.org While this compound has a net neutral charge, the arrangement of charged and polar residues in relation to the hydrophobic patch influences its orientation and affinity for different membrane compositions. diva-portal.orgfrontiersin.org
A highly conserved glutamic acid (Glu) residue within loop 1 is another critical structural determinant. nih.govrcsb.org In the crystal structure of this compound, this Glu residue is integral to a stabilizing hydrogen bond network, which helps to maintain the rigid CCK fold and, consequently, its biological function. nih.govresearchgate.net This network of intramolecular hydrogen bonds, with 13 identified in the crystal structure, is a conserved feature across many cyclotides and is essential for their remarkable stability. nih.govresearchgate.net
Mutational Analysis of Specific Amino Acid Residues
Direct mutational analysis of this compound is not extensively documented in the available literature. However, comprehensive mutational studies on the prototypical Möbius cyclotide, kalata B1, which shares high homology with this compound, provide significant insights into the functional roles of specific amino acid residues. nih.govresearchgate.netnih.gov These studies, primarily through alanine (B10760859) and lysine (B10760008) scanning mutagenesis, have identified a "bioactive face" and a "hydrophobic face" on the molecule, which are critical for its activity. researchgate.net
Based on these homologous studies, the following inferences can be drawn for this compound:
Conserved Cysteine Residues: The six cysteine residues (Cys-5, Cys-9, Cys-14, Cys-19, Cys-21, Cys-26 in this compound) are absolutely essential for forming the cystine knot. uniprot.orgoup.com Mutating any of these cysteines would disrupt the disulfide bonding pattern, leading to a loss of the native fold and, consequently, a loss of biological activity. oup.com
Glutamic Acid in Loop 1: The conserved Glu residue in loop 1 is vital for structural stability through its involvement in a hydrogen bond network. nih.govnih.gov In kalata B1, mutation of the equivalent residue (Glu-7) to lysine resulted in increased conformational flexibility and pH-mediated degradation, highlighting its importance for maintaining the rigid scaffold. nih.gov
Hydrophobic Residues: Hydrophobic residues in loops 2, 5, and 6 are key contributors to the hydrophobic patch responsible for membrane insertion. researchgate.net Alanine scanning of kalata B1 has shown that mutating these residues diminishes its hemolytic activity. researchgate.net
The following table summarizes key mutational studies on the homologous cyclotide kalata B1 and the inferred importance for this compound.
| Residue/Region in Kalata B1 | Mutation | Effect on Activity/Stability | Inferred Importance for this compound |
| Cysteine Residues | Alanine substitution | Loss of native fold and activity | Essential for structural integrity |
| Glu-7 (Loop 1) | Lysine substitution | Increased flexibility and degradation | Crucial for structural stability via hydrogen bonding |
| Pro-3 (Loop 5) | Lysine substitution | Increased degradation | Important for maintaining loop conformation and overall stability |
| Hydrophobic residues (Loops 2, 5, 6) | Alanine substitution | Reduced hemolytic activity | Critical for forming the bioactive hydrophobic patch for membrane interaction |
| Gly-1 / Asn-29 | Leucine or Lysine substitution | Increased stability at alkaline pH, retained insecticidal activity | Potentially modifiable to enhance stability without compromising activity |
Influence of Loop Regions and Disulfide Bond Arrangement on Function
The six loop regions of this compound, the segments of the peptide backbone between the cysteine residues, are not merely linkers but play distinct roles in its structure and function. The disulfide bond arrangement (Cys I-IV, Cys II-V, Cys III-VI) creates the knotted core, which is fundamental to the peptide's stability and resistance to enzymatic degradation. nih.govresearchgate.net
Loops 1 and 4: These loops are highly conserved in terms of size and sequence across cyclotides. nih.gov They form part of the embedded ring of the cystine knot, indicating a primary structural role in defining the knot's architecture. nih.gov
Loops 2, 3, 5, and 6: These loops exhibit greater sequence and size variability and are considered to "display" the residues that determine the specific biological activities of the cyclotide. nih.gov For Möbius cyclotides like this compound, studies on their interaction with dodecylphosphocholine (B1670865) (DPC) micelles have shown that loops 1, 2, and 5 are involved in the interaction with the membrane mimic, while loop 3 appears to be more solvent-exposed. uq.edu.auresearchgate.net This suggests that the residues in these loops are critical for the initial binding and insertion into target cell membranes.
Computational Approaches to Predict SAR
Computational methods are increasingly employed to predict and understand the structure-activity relationships of peptides like this compound, offering insights that complement experimental data. frontiersin.orgnih.gov
Homology Modeling: In the absence of an experimentally determined structure, homology modeling can be used to build a three-dimensional model of a peptide based on the known structure of a homologous template. nih.govbonvinlab.org For this compound, the crystal structure of the highly homologous cyclotide kalata B1 could serve as a template. scispace.com This approach allows for the initial prediction of the spatial arrangement of residues and the identification of potential bioactive surfaces. plos.org The quality of the model is dependent on the sequence identity between the target and the template.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of this compound and its interaction with biological membranes. researchgate.net These simulations can model the binding orientation of the peptide on the membrane surface, the depth of its insertion, and the conformational changes that may occur upon binding. researchgate.net Studies on this compound have shown that it binds to dodecylphosphocholine micelles without a significant change in its rigid structure, a finding supported by both experimental and computational observations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. nsf.govresearchgate.netnih.gov A QSAR study that included this compound and other cyclotides suggested that their cytotoxic and anthelmintic activities are proportional to their lipophilic and positively charged surface areas, provided these surfaces are asymmetrically distributed. frontiersin.orgnih.gov This computational approach can be used to predict the activity of novel or modified cyclotides and to guide the design of peptides with enhanced potency or selectivity. nih.gov
The following table outlines the application of computational approaches to the study of this compound's SAR.
| Computational Approach | Application to this compound | Key Findings/Predictions |
| Homology Modeling | Prediction of 3D structure using templates like kalata B1. | Can identify conserved structural features and potential bioactive sites. scispace.com |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of this compound with membrane mimics. | Confirmed the rigid nature of the peptide upon membrane binding and the orientation of interaction involving specific loops. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Included in a dataset to model the relationship between physicochemical properties and cytotoxicity. | Activity is correlated with the size and asymmetric distribution of lipophilic and positively charged surfaces. frontiersin.orgnih.gov |
Chemical Synthesis and Engineering Approaches for Varv Peptide F and Analogues
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing the linear peptide precursors of cyclotides. mdpi.combeilstein-journals.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govbachem.com This approach simplifies the purification process as excess reagents and soluble by-products can be removed by filtration and washing. bachem.com
The assembly of the linear 29-amino-acid precursor of Varv peptide F, whose sequence is GVPICGETCTLGTCYTAGCSCSWPVCTRN nih.gov, is typically achieved using a C-to-N terminal stepwise elongation strategy. nih.gov The two predominant chemical strategies used for SPPS are the tert-butoxycarbonyl (Boc) and the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) approaches. mdpi.commasterorganicchemistry.com
Fmoc/tBu (tert-butyl) chemistry is often preferred for synthesizing cyclotide precursors due to its use of milder reagents. mdpi.commasterorganicchemistry.com The Fmoc group, which protects the Nα-amine of the amino acid, is removed at each cycle by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.comiris-biotech.de The subsequent protected amino acid is then coupled to the newly deprotected N-terminus of the growing peptide chain. csic.es Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or aminium/uronium-based reagents such as HATU, often used with an additive like OxymaPure to enhance efficiency and minimize side reactions. csic.esnih.gov
For difficult sequences, which are common in hydrophobic or aggregation-prone peptides, strategies such as heating, using specialized solvents, or incorporating pseudoproline dipeptides may be employed to improve coupling efficiency and prevent aggregation. csic.esfrontiersin.org
The choice of protecting groups and the solid-phase resin are critical for a successful synthesis. peptide.com In the Fmoc/tBu strategy, temporary Nα-Fmoc groups are used for backbone elongation, while more stable, acid-labile protecting groups are used for reactive amino acid side chains. iris-biotech.de These side-chain protecting groups must remain intact during the repetitive base treatments for Fmoc removal but must be easily removable during the final cleavage step. iris-biotech.de
The selection of a resin depends on the desired C-terminal functionality of the cleaved peptide. biotage.com For cyclotide synthesis, where a C-terminal carboxylic acid is required for subsequent head-to-tail cyclization, highly acid-labile resins are employed. uq.edu.au The 2-chlorotrityl chloride (CTC) resin is a common choice because it allows the fully protected linear peptide to be cleaved under very mild acidic conditions (e.g., 1-3% trifluoroacetic acid), leaving the side-chain protecting groups intact. uq.edu.aumdpi.combiotage.com This preserves the necessary functionalities for the subsequent cyclization step. uq.edu.au Other options include Wang resin for obtaining C-terminal acids, although it requires stronger acid for cleavage which may prematurely remove some side-chain protecting groups. biotage.com
Table 1: Protecting Groups and Resins for this compound Synthesis (Fmoc/tBu Strategy)
| Component | Selection | Rationale/Function | Reference |
|---|---|---|---|
| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Temporary protecting group for the α-amino group; removed by a base (e.g., piperidine) at each step of the synthesis. | mdpi.comiris-biotech.de |
| Side-Chain Protection | tBu (tert-Butyl) | Protects hydroxyl groups (Ser, Thr, Tyr) and carboxyl groups (Glu). Acid-labile. | iris-biotech.de |
| Trt (Trityl) | Protects the sulfhydryl group of Cysteine (Cys) and the side chain of Asparagine (Asn) and Histidine (His). Acid-labile. | mdpi.comiris-biotech.de | |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Protects the guanidino group of Arginine (Arg). Acid-labile. | ||
| Boc (tert-Butoxycarbonyl) | Protects the indole (B1671886) nitrogen of Tryptophan (Trp). Acid-labile. | ||
| Resin Selection | 2-Chlorotrityl chloride (CTC) resin | Highly acid-labile linker allows cleavage of the fully protected peptide, preserving side-chain protecting groups for solution-phase cyclization. | mdpi.combiotage.com |
| Wang resin | Commonly used for synthesizing peptide acids, but requires stronger acid for cleavage, which may be less suitable if side-chain protection is needed post-cleavage. | biotage.com |
Strategies for Linear Precursor Assembly
Ring-Closing and Oxidative Folding for Cyclization
Following the successful assembly and cleavage of the linear precursor from the resin, two crucial steps remain: the head-to-tail macrocyclization of the peptide backbone and the oxidative folding to form the three native disulfide bonds.
The formation of the macrocyclic backbone is a challenging step due to the entropic penalty associated with ring closure. acs.org Several chemoselective strategies can be employed.
Native Chemical Ligation (NCL) is a powerful method for joining unprotected peptide fragments. mdpi.comnih.gov For intramolecular cyclization, a linear precursor is synthesized with a C-terminal thioester and an N-terminal cysteine. mdpi.com The N-terminal cysteine's thiol group attacks the C-terminal thioester, leading to a thioester-linked intermediate that rapidly undergoes an S-to-N acyl shift to form a native peptide bond. nih.gov This reaction is highly chemoselective and occurs in an aqueous solution at neutral pH. nih.gov To apply this to this compound, which has Glycine (B1666218) at its N-terminus and Asparagine at its C-terminus in the final cyclic product, the linear precursor would need to be synthesized in a permuted fashion to place a Cysteine at the N-terminus for the ligation reaction. mdpi.comuniprot.org
Amide Bond Formation in Solution is a more traditional approach. After cleaving the fully protected linear peptide from a resin like CTC, a peptide coupling reagent is used to facilitate the intramolecular reaction between the C-terminal carboxylic acid and the N-terminal amine. uq.edu.au The reaction is performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. nih.gov The choice of coupling reagents and solvents is critical to maximize yield and minimize side reactions like epimerization. nih.gov
The final and most complex step is the formation of the three specific disulfide bonds (Cys⁵-Cys¹⁹, Cys⁹-Cys²¹, Cys¹⁴-Cys²⁶) that create the stable cystine knot core of this compound. uniprot.orgrcsb.org This oxidative folding process must guide the six cysteine residues to their correct partners.
Simple air oxidation can be used, but it is often slow and can lead to a mixture of misfolded isomers. ntu.edu.sg To improve the rate and yield of the correctly folded peptide, various oxidizing agents and buffer systems are used. Dimethyl sulfoxide (B87167) (DMSO) is an effective and mild oxidizing agent for this purpose. google.com The folding is typically conducted in a controlled redox buffer, which may contain a mixture of reduced and oxidized glutathione, to allow for disulfide bond shuffling and correction, thereby favoring the thermodynamically most stable native conformation. ntu.edu.sg In nature, the enzyme protein disulfide isomerase (PDI) catalyzes this process, ensuring the correct disulfide connectivity by forming, breaking, and shuffling disulfide bonds. ntu.edu.sgnih.gov In vitro studies have shown that PDI can facilitate the correct folding of cyclotides. ntu.edu.sg
Chemoselective Strategies for Macrocycle Formation
Rational Design and Synthesis of this compound Analogues
The robust and stable scaffold of this compound makes it an excellent framework for protein engineering and drug design. nih.govuq.edu.au Rational design involves making specific changes to the amino acid sequence to enhance activity, improve stability, or introduce new functionalities.
The synthesis of analogues follows the same general pathway: SPPS of the modified linear precursor, cyclization, and oxidative folding. By comparing the biological activities of systematically designed analogues, researchers can identify key residues responsible for the peptide's function. For instance, studies comparing the cytotoxic activities of naturally occurring cyclotides like Varv F, Varv A, and cycloviolacin O2 provide insights into how small sequence variations affect potency. acs.org
Computational methods are also being developed to aid in the rational design of linkers for head-to-tail peptide cyclization, which can be applied to optimize the properties of existing cyclotides or to cyclize other bioactive peptides using segments of the cyclotide framework. acs.orgbiorxiv.org By grafting a known bioactive peptide sequence onto one of the loops of the this compound scaffold, it is possible to create a new molecule that combines the stability of the cyclotide with the desired biological activity of the grafted epitope. nih.govuq.edu.au This approach has been successfully used with other cyclotides to develop potent and stable drug candidates for various diseases. uq.edu.au
Computational Tools for Peptide Cyclization and Conformation Modeling
The study of cyclic peptides, such as this compound, presents unique challenges due to their constrained, yet flexible, three-dimensional structures. The cyclization of the peptide backbone and the presence of disulfide bridges, as seen in this compound, impose significant conformational restrictions that are critical to their biological function. nih.gov Predicting and modeling these complex structures from their amino acid sequence is a formidable task that is essential for rational drug design and understanding their mechanism of action. tufts.edunih.gov Computational tools have become indispensable in this field, offering methods to predict peptide conformations, model the process of cyclization, and explore their dynamic behavior in solution. tufts.edunih.gov These approaches range from de novo structure prediction and molecular dynamics simulations to specialized algorithms focused on the geometry of cyclization.
A variety of computational methods are employed to model the conformational landscapes of cyclic peptides. Molecular dynamics (MD) simulations, often using software packages like Gromacs, are crucial for studying the conformational behavior of cyclic peptides in solution. nih.gov Techniques such as replica-exchange molecular dynamics (REMD) can enhance sampling and provide a more comprehensive view of the peptide's flexibility and stable states. nih.gov For initial structure prediction, de novo approaches that predict peptide structures from the amino acid sequence are widely used. univ-paris-diderot.fruniv-paris-diderot.fr Tools like PEP-FOLD have evolved to handle both linear and disulfide-bonded cyclic peptides, using a coarse-grained force field and a structural alphabet to assemble 3D models. univ-paris-diderot.fruniv-paris-diderot.froup.combio.tools
More recent advancements have seen the rise of machine learning and deep learning models, which have revolutionized protein structure prediction. oup.com While models like AlphaFold2 were initially trained on larger proteins, new methods are being adapted for cyclic peptides, sometimes containing unnatural amino acids. oup.comoup.com HighFold2, for instance, is a novel model built upon the AlphaFold-Multimer framework specifically designed to predict the 3D structures of cyclic peptides, including those with unnatural residues and various cyclization constraints. oup.com Another innovative approach, termed StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning), uses MD simulation results to train machine learning models, enabling the rapid and accurate prediction of complete structural ensembles for cyclic peptides. rsc.org
Specialized tools have also been developed to specifically address the challenge of peptide cyclization. PEP-Cyclizer is a server designed to assist in the design of head-to-tail cyclization. univ-paris-diderot.fr It can either search for candidate linker sequences compatible with cyclization or generate 3D models of a cyclic peptide from its linear precursor. univ-paris-diderot.frbiorxiv.org Notably, this compound was included in a dataset used to validate the PEP-Cyclizer approach, where the tool was used to mimic the cyclization of un-cyclized peptides. biorxiv.org Similarly, the HADDOCK (High Ambiguity Driven DOCKing) software provides a protocol for generating an ensemble of cyclic peptide conformations and docking them to their protein targets. The CABS-flex tool also offers a multiscale protocol for the structure prediction of both linear and cyclic peptides by combining coarse-grained simulations with all-atom reconstruction. oup.com
The table below summarizes a selection of computational tools applicable to the modeling of cyclic peptides like this compound.
| Tool/Method | Primary Function | Key Features | Relevant Application |
| PEP-FOLD | De novo peptide structure prediction. univ-paris-diderot.fruniv-paris-diderot.fr | Based on a structural alphabet and a coarse-grained force field; supports linear and disulfide-bonded cyclic peptides. oup.combio.tools | Predicting the initial 3D conformation of this compound from its sequence. |
| Molecular Dynamics (MD) Simulations (e.g., Gromacs) | Conformational sampling and analysis. nih.gov | Simulates the movement of atoms over time; can be enhanced with methods like Replica-Exchange Molecular Dynamics (REMD). nih.gov | Exploring the flexibility and stable conformations of the this compound backbone and side chains. |
| PEP-Cyclizer | Modeling head-to-tail peptide cyclization. univ-paris-diderot.fr | Proposes candidate linker sequences or builds 3D models of cyclized peptides from linear precursors. univ-paris-diderot.frbiorxiv.org | This compound was used in its validation dataset to model cyclization. biorxiv.org |
| HADDOCK | Peptide-protein docking and cyclization modeling. | Generates ensembles of cyclic peptide conformations for docking to protein targets. | Modeling the interaction of this compound with potential biological targets. |
| CABS-flex | Multiscale modeling for structure prediction. oup.com | Combines coarse-grained Monte Carlo dynamics with all-atom reconstruction. oup.com | Predicting the structure of cyclic peptides. oup.com |
| HighFold2 | AI-based structure prediction for cyclic peptides. oup.com | Built on the AlphaFold-Multimer framework; handles unnatural amino acids and cyclization constraints. oup.com | High-accuracy prediction of the 3D structure of this compound analogues. |
| StrEAMM | Machine learning for predicting structural ensembles. rsc.org | Uses MD simulation data to train models for rapid ensemble prediction. rsc.org | Determining the complete range of conformations this compound might adopt in solution. |
These computational tools are crucial for bridging the gap between the primary sequence of a cyclic peptide and its three-dimensional, functional form. For this compound, which has known solution and crystal structures, these modeling approaches can provide deeper insights into its dynamic behavior, the structural role of specific residues, and its interactions with membrane environments. researchgate.netresearchgate.net The development of increasingly accurate and efficient computational methods will continue to be a driving force in the engineering of this compound analogues and other cyclic peptides for therapeutic applications. tufts.edu
Broader Research Context and Future Directions
Comparative Structural and Functional Analysis with Related Cyclotides
Varv peptide F belongs to the Möbius subfamily of cyclotides, a classification defined by the presence of a cis-proline residue in loop 5 of its amino acid sequence. rcsb.org This feature induces a 180° twist in the peptide backbone, distinguishing it from the "bracelet" subfamily, which has a more conventional circular structure with all-trans peptide bonds. rcsb.org This fundamental structural difference is a primary focus of comparative analysis.
Structurally, besides the defining cis-proline bond, Möbius and bracelet cyclotides exhibit other subtle but significant differences. For instance, bracelet cyclotides typically possess a longer loop 3 (often six residues) compared to the four residues common in Möbius cyclotides like Varv F. nih.gov This extended loop in bracelet members can form a short 3-10 helix, a feature absent in the Möbius subfamily. rcsb.org Furthermore, sequence analysis reveals preferences for certain amino acid motifs in different loops; Möbius cyclotides often feature a GET sequence in loop 1, whereas bracelet cyclotides commonly have a GES sequence. nih.gov
Functionally, these structural variations appear to correlate with differences in biological activity. Studies comparing the cytotoxic effects of various cyclotides have often found that members of the bracelet subfamily are more potent than Möbius cyclotides. nih.gov A notable example is the comparison between Varv F, its fellow Möbius cyclotide Varv A, and the bracelet cyclotide cycloviolacin O2. In tests against a panel of human tumor cell lines, cycloviolacin O2 demonstrated significantly higher potency, with IC50 values in the 0.1–0.3 µM range, compared to Varv F (IC50 2.6–7.4 µM) and Varv A (IC50 2.7–6.35 µM). colab.wsresearchgate.net While the precise reasons for this are still under investigation, it is hypothesized that differences in surface hydrophobicity, charge distribution, and the specific conformations of the variable loops, which govern membrane interaction, are key factors. nih.govresearchgate.net The activity profiles of Varv A and Varv F also differ from that of cycloviolacin O2, suggesting a nuanced mechanism of action that merits further study. colab.ws
Potential as a Molecular Scaffold for Peptide Engineering
The exceptional stability of the cyclotide framework, conferred by its unique cyclic cystine knot (CCK) topology, makes it an outstanding candidate for use as a molecular scaffold in peptide engineering and drug design. rcsb.orgnih.govsci-hub.se The CCK motif provides a rigid, hyperstable core that is resistant to thermal, chemical, and enzymatic degradation, while the interconnecting loops are highly tolerant to sequence variation. nih.govresearchgate.net This allows for the "grafting" of new peptide sequences onto the scaffold, effectively conferring novel biological activities to the stable cyclotide framework. tandfonline.com While Varv F itself has been highlighted as a suitable template, most proof-of-concept studies have utilized other well-characterized cyclotides like kalata B1 and MCoTI-II to demonstrate the viability of these strategies. rcsb.orgmdpi.com
Grafting Strategies for Introducing Novel Recognition Motifs
Molecular grafting involves replacing one of the native loops of a cyclotide with a known bioactive peptide epitope. tandfonline.comrsc.org This strategy aims to combine the stability and favorable pharmacokinetic properties of the cyclotide scaffold with the specific biological activity of the grafted sequence. sci-hub.se For example, researchers have successfully grafted epitopes onto the kalata B1 scaffold to create potent and selective antagonists for G protein-coupled receptors (GPCRs), such as the bradykinin (B550075) B1 and melanocortin 4 receptors, which are targets for pain and obesity management. mdpi.com In another application, inhibitors of vascular endothelial growth factor A (VEGF-A) were engineered by grafting Arg-rich peptide sequences into the kalata B1 framework. mdpi.com These examples showcase the potential to use a cyclotide scaffold, like that of Varv F, to stabilize otherwise labile peptide sequences, thereby enhancing their potential as therapeutic leads. acs.org
Development of Advanced Methodologies in Cyclotide Research
Progress in understanding and utilizing cyclotides like Varv F is intrinsically linked to advancements in the analytical and computational tools used to study them.
Enhanced Isolation and Characterization Techniques
The initial discovery and characterization of cyclotides relied on extensive fractionation of plant extracts followed by classical protein chemistry. Modern approaches have significantly streamlined this process. The use of high-performance liquid chromatography (HPLC), particularly when coupled with high-resolution mass spectrometry (LC-MS), allows for the rapid profiling and identification of dozens of cyclotides from very small amounts of plant tissue. nih.govhealthbiotechpharm.org Tandem mass spectrometry (MS/MS) techniques, often combined with enzymatic digestion to linearize the cyclic backbone, are crucial for de novo sequencing. nih.govresearchgate.net
For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone technique, providing detailed 3D structural information in solution. contractlaboratory.com Varv F holds a special place in cyclotide research as it was the first of its kind to have its structure determined by both X-ray crystallography and NMR spectroscopy. rcsb.orgnih.gov This dual analysis provided definitive confirmation of the CCK topology and a conserved network of hydrogen bonds that contribute to the fold's immense stability, setting a benchmark for cyclotide structural biology. rcsb.org More recently, microfluidic "lab-on-a-chip" systems are being developed to screen for cyclotide bioactivity and perform chemical characterization in a high-throughput manner, promising to accelerate the discovery of new bioactive peptides. contractlaboratory.com
In silico Prediction and Simulation of Cyclotide Properties
Computational methods are becoming increasingly powerful in cyclotide research. Bioinformatic approaches, including the use of AI and machine learning models, can now mine plant genomic and transcriptomic databases to predict novel cyclotide precursor sequences, vastly accelerating the discovery pipeline. contractlaboratory.com
Furthermore, in silico simulation techniques like molecular dynamics (MD) are used to analyze the physical movements and interactions of these peptides at an atomic level. colab.wswikipedia.org MD simulations can model how cyclotides like Varv F interact with cell membranes, a critical aspect of their biological function. colab.ws These simulations can predict key parameters such as the free energy of membrane transfer (ΔGtransfer), membrane penetration depth, and tilt angle, providing insights into binding stability and the ability to disrupt the membrane. colab.wsnih.gov Such studies have shown that potent cyclotides often have larger hydrophobic surface patches and more favorable membrane interaction energies. nih.gov These computational tools not only help in understanding the structure-activity relationships of known cyclotides but also enable the in silico design and pre-screening of engineered cyclotides with desired properties before their costly chemical synthesis.
Exploration of Unidentified Biological Functions in Source Organisms
This compound is a member of the cyclotide family, a group of macrocyclic peptides found in various plant species. These peptides are generally understood to function as part of the plant's defense mechanism. ebi.ac.uk Isolated from the European field pansy, Viola arvensis, this compound likely contributes to the plant's resistance against pests and pathogens. diva-portal.org The remarkable stability of the cyclotide structure, conferred by its cyclic backbone and knotted disulfide bridges, allows it to remain active in hostile environments, such as the digestive systems of herbivorous insects. rcsb.org
While the general defensive role is widely accepted, the specific biological functions of this compound within Viola arvensis are not fully elucidated. Plants in the Violaceae family, including V. arvensis, are known to express a complex mixture of dozens of different cyclotides simultaneously. diva-portal.org The precise contribution of this compound to this intricate chemical shield and its specific interactions with potential pathogens or herbivores in its natural ecosystem remain key areas for future investigation. The cytotoxic properties observed in laboratory settings suggest a potent biological activity, but its specific targets and mode of action in an ecological context are yet to be identified. aacrjournals.org
Biotechnological Production and Sustainable Sourcing
The extraction of this compound and other cyclotides directly from plant sources can be resource-intensive and yield variable amounts. To ensure a consistent and scalable supply for research and potential therapeutic development, biotechnological production methods are being actively explored. These approaches offer sustainable alternatives to agricultural sourcing.
The complex, cyclic, and knotted structure of cyclotides presents challenges for synthetic production. However, significant progress has been made in developing heterologous expression systems to produce these peptides in non-native organisms. These biological production methods offer advantages in scalability, cost-effectiveness, and the ability to produce isotopically labeled peptides for structural studies like NMR. mdpi.comresearchgate.net
Several platforms have proven effective for producing various cyclotides, with the methodologies being broadly applicable to peptides like this compound. mdpi.com Key systems include:
Bacterial Systems: Escherichia coli has been successfully used to produce cyclotides. researchgate.net A common strategy involves intein-mediated protein trans-splicing (PTS), where a precursor protein is expressed and subsequently processed and cyclized within the cell. encyclopedia.pubmdpi.com This method can achieve high yields, with production levels of some cyclotides being comparable to those found in their native plants. encyclopedia.pub
Yeast Systems: Yeasts such as Saccharomyces cerevisiae and Pichia pastoris are also viable hosts for cyclotide production. researchgate.netfrontiersin.org
Plant-Based Systems: A promising approach involves using non-cyclotide-producing plants, such as Nicotiana benthamiana, as biofactories. researchgate.net This is often achieved by co-expressing the gene for the cyclotide precursor alongside a gene for an asparaginyl endopeptidase (AEP). These specialized enzymes, sourced from cyclotide-producing plants, recognize and cleave the precursor protein, catalyzing the final head-to-tail cyclization to form the mature, active cyclotide. researchgate.net
| Expression System | Key Technology/Method | Advantages |
| E. coli (Bacteria) | Intein-mediated Protein Trans-Splicing (PTS) | Fast growth, high yields, cost-effective, established protocols. encyclopedia.pubmdpi.com |
| P. pastoris (Yeast) | Secretory expression pathways | Eukaryotic post-translational modifications, high-density culture. researchgate.netfrontiersin.org |
| N. benthamiana (Plant) | Co-expression with Asparaginyl Endopeptidase (AEP) | Correct folding environment, potential for very large-scale agricultural production. researchgate.net |
For initial discovery, characterization, and research applications, large-scale isolation from the source plant, Viola arvensis, remains a crucial methodology. The process is designed to separate the desired cyclotides from a complex mixture of other plant metabolites. contractlaboratory.com The general workflow involves several key stages:
Extraction: Dried and powdered plant material is macerated in a hydroalcoholic solvent, such as a 50-60% mixture of methanol (B129727) or ethanol (B145695) in water, to extract a broad range of peptides and other small molecules. diva-portal.orgnih.gov
Defatting: The crude extract undergoes a liquid-liquid extraction step with a non-polar solvent like dichloromethane (B109758). This removes hydrophobic compounds such as lipids and chlorophyll, which could interfere with subsequent purification steps. diva-portal.orgnih.gov
Solid-Phase Extraction (SPE): The aqueous, defatted extract is passed through a C18 solid-phase extraction column. The cyclotides, which are relatively hydrophobic, are captured by the C18 resin while more polar impurities are washed away. The captured cyclotides are then eluted using a higher concentration of an organic solvent like acetonitrile (B52724). diva-portal.orgfrontiersin.org
Preparative Chromatography: The final and most critical step is the purification of individual peptides from the enriched extract using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity, allowing for the isolation of highly pure this compound. diva-portal.orgdiva-portal.org
| Step | Purpose | Typical Reagents/Materials |
| 1. Solvent Extraction | Extract peptides and other metabolites from plant tissue. | 50-60% aqueous methanol or ethanol. diva-portal.orgnih.gov |
| 2. Liquid-Liquid Partitioning | Remove lipids, pigments, and other non-polar contaminants. | Dichloromethane (CH2Cl2). diva-portal.orgnih.gov |
| 3. Solid-Phase Extraction (SPE) | Concentrate cyclotides and remove highly polar impurities. | C18 silica (B1680970) cartridge, acetonitrile. diva-portal.orgfrontiersin.org |
| 4. Preparative RP-HPLC | Isolate individual cyclotides to high purity. | C18 HPLC column, water/acetonitrile gradient with trifluoroacetic acid. diva-portal.orgcontractlaboratory.com |
Q & A
Q. What are the standard analytical methods for characterizing the purity and structural integrity of Varv peptide F?
To ensure accurate characterization, researchers should employ a combination of mass spectrometry (MS) for molecular weight verification and high-performance liquid chromatography (HPLC) for purity assessment. Structural integrity can be confirmed via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR). For batch-specific variations, comparative tables of analytical results (e.g., impurity profiles, salt content) between batches should be maintained .
Example QC Table for this compound Characterization
| Method | Purpose | Acceptable Threshold |
|---|---|---|
| HPLC | Purity assessment (>95%) | ≥95% peak area |
| MS | Molecular weight confirmation | ±1 Da of theoretical mass |
| CD Spectroscopy | Secondary structure validation | Match reference spectra |
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?
Batch consistency requires stringent quality control (QC) protocols. For research-grade peptides, HPLC and MS are minimal requirements. However, advanced QC measures—such as peptide content analysis, residual trifluoroacetic acid (TFA) quantification (<1% for cell assays), and solubility testing—should be requested from synthesis providers to minimize variability in sensitive bioassays . Documentation of specifications (e.g., water content, impurities) across batches is critical for reproducibility .
Q. What storage conditions are optimal for maintaining this compound stability?
Lyophilized peptides should be stored at -20°C in airtight containers with desiccants. For solubilized peptides, buffer composition (e.g., pH 7.4 PBS) and avoidance of freeze-thaw cycles are essential. Long-term stability studies under varying temperatures (4°C, -20°C, -80°C) should be conducted, with degradation monitored via HPLC over 6–12 months .
Advanced Research Questions
Q. How should researchers design experiments to resolve conflicting bioactivity data for this compound across studies?
Contradictions in bioactivity data may arise from differences in peptide purity, assay conditions, or cell lines. A systematic approach includes:
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., four-parameter logistic curves) are standard for dose-response analysis. Researchers should report EC50/IC50 values with 95% confidence intervals and use ANOVA or mixed-effects models to account for inter-experimental variability. For low sample sizes, Bayesian hierarchical models improve robustness .
Q. How can interference from synthesis byproducts in this compound bioassays be mitigated?
Byproducts such as deletion sequences or truncated peptides can skew results. Strategies include:
- Pre-purification via preparative HPLC.
- Incorporating orthogonal assays (e.g., SPR binding assays vs. cell-based assays) to confirm target specificity.
- Spiking experiments with synthetic byproducts to quantify their impact on bioactivity .
Methodological Considerations
What criteria should guide the formulation of research questions for this compound studies?
Apply the FINER framework :
- Feasible : Align with available resources (e.g., synthesis costs, assay accessibility).
- Novel : Address gaps in mechanisms of action or unexplored therapeutic applications.
- Ethical : Adhere to institutional guidelines for in vivo studies.
- Relevant : Link to broader fields like peptide drug development or molecular signaling .
Q. How can researchers systematically validate this compound interactions with target proteins?
Use a tiered validation approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
